molecular formula C19H18N4O3S B2422500 N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide CAS No. 892439-53-1

N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2422500
CAS RN: 892439-53-1
M. Wt: 382.44
InChI Key: QLBPSZYWVMRQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide, also known as DPA-714, is a novel radioligand used in positron emission tomography (PET) imaging for the visualization of translocator protein (TSPO) expression in the brain. TSPO is a mitochondrial protein that plays a crucial role in neuroinflammation and is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The synthesis, mechanism of action, and physiological effects of DPA-714 have been extensively studied, making it a promising tool for scientific research.

Mechanism Of Action

N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide binds to TSPO, a mitochondrial protein that is upregulated in response to neuroinflammation. TSPO is involved in the transport of cholesterol across the mitochondrial membrane and plays a crucial role in the regulation of mitochondrial function. The binding of N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide to TSPO allows for the visualization of TSPO expression in the brain, providing valuable information about the extent and location of neuroinflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a selective ligand for TSPO and has no known affinity for other receptors in the brain. PET imaging with N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is safe and well-tolerated, with no reported adverse effects. The biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide are primarily related to its binding to TSPO and the visualization of TSPO expression in the brain.

Advantages And Limitations For Lab Experiments

N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a useful tool for scientific research, particularly in the field of neurology. Its primary advantage is its ability to visualize TSPO expression in the brain, providing valuable information about the extent and location of neuroinflammation. Additionally, N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is readily available and can be synthesized on a large scale. However, N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide has some limitations. Its binding to TSPO is not specific to any particular neurological disorder, making it less useful for the diagnosis of specific diseases. Additionally, PET imaging with N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is expensive and requires specialized equipment, limiting its accessibility for some researchers.

Future Directions

There are several future directions for the use of N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide in scientific research. One potential application is the study of TSPO expression in other organs, such as the liver and lungs. Additionally, N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide could be used to study the role of TSPO in other neurological disorders, such as traumatic brain injury and epilepsy. Finally, the development of new TSPO ligands with higher affinity and specificity could improve the accuracy and usefulness of PET imaging with N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide involves the reaction of 2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetic acid with 3,5-dimethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product. The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is relatively straightforward and can be performed on a large scale, making it readily available for scientific research.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is primarily used in PET imaging to visualize TSPO expression in the brain. TSPO expression is upregulated in various neurological disorders, making it a promising biomarker for the diagnosis and monitoring of these diseases. PET imaging with N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide has been shown to be a useful tool in the diagnosis and monitoring of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide can be used to study the role of TSPO in neuroinflammation and the development of neurological disorders.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-25-14-9-13(10-15(11-14)26-2)21-18(24)12-27-19-7-6-17(22-23-19)16-5-3-4-8-20-16/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBPSZYWVMRQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

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